N-Boc-2-(3'-Chlorophenyl)-D-glycine
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Overview
Description
N-Boc-2-(3’-Chlorophenyl)-D-glycine is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 3’ position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system
Mode of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.
Pharmacokinetics
The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .
Result of Action
The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .
Action Environment
The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .
Preparation Methods
One common method involves the reaction of Boc-protected glycine with 3-chlorobenzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
N-Boc-2-(3’-Chlorophenyl)-D-glycine can undergo various chemical reactions, including:
Scientific Research Applications
N-Boc-2-(3’-Chlorophenyl)-D-glycine is used extensively in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-Boc-2-(3’-Chlorophenyl)-D-glycine can be compared with other Boc-protected amino acids, such as:
N-Boc-2-(4’-Chlorophenyl)-D-glycine: Similar structure but with the chlorine atom at the 4’ position, which can affect its reactivity and interactions.
N-Boc-2-(3’-Fluorophenyl)-D-glycine: Fluorine substitution instead of chlorine, leading to different chemical properties and reactivity.
N-Boc-2-(3’-Bromophenyl)-D-glycine: Bromine substitution, which can also influence the compound’s reactivity and interactions.
These comparisons highlight the unique properties of N-Boc-2-(3’-Chlorophenyl)-D-glycine, particularly its specific substitution pattern and the presence of the Boc protecting group.
Properties
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427445 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926641-28-3 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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